1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one

Description

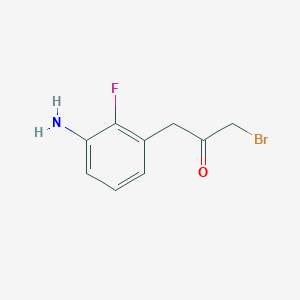

1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one is a brominated aromatic ketone featuring a fluorine atom at the ortho position and an amino group at the meta position on the phenyl ring. This compound’s structure combines electron-withdrawing (fluorine) and electron-donating (amino) substituents, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula |

C9H9BrFNO |

|---|---|

Molecular Weight |

246.08 g/mol |

IUPAC Name |

1-(3-amino-2-fluorophenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C9H9BrFNO/c10-5-7(13)4-6-2-1-3-8(12)9(6)11/h1-3H,4-5,12H2 |

InChI Key |

CQCHEZQHYKXYIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one typically involves the reaction of 3-amino-2-fluorophenyl derivatives with bromopropanone under controlled conditions. One common method involves the use of 3-amino-2-fluorophenylmethanol as a starting material, which is then reacted with bromopropanone in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions with boronic acids or other coupling partners to form biaryl or other complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

- Substituted derivatives with different functional groups replacing the bromine atom.

- Oxidized or reduced forms of the original compound, depending on the reagents and conditions used .

Scientific Research Applications

1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-(3-Amino-2-fluorophenyl)-3-bromopropan-2-one, the following table compares its key attributes with those of analogous brominated ketones and fluorinated aromatic derivatives:

Structural and Functional Differences

- Substituent Effects: The target compound’s 2-fluoro and 3-amino groups create a unique electronic environment. Compared to the trifluoromethoxy derivative , its lower molar mass and absence of a lipophilic CF₃ group may reduce membrane permeability but enhance solubility in polar solvents.

- Reactivity: The bromine atom in the propan-2-one position is susceptible to nucleophilic substitution (e.g., Suzuki coupling or hydrolysis), a trait shared with the bicyclo-pentane analog . The amino group enables further functionalization (e.g., acylation or diazotization).

- Tools like SHELXL and Mercury CSD could refine and visualize such structures.

Physicochemical Properties

- Polarity: The amino and fluorine substituents increase polarity compared to non-fluorinated analogs like 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one .

- Thermal Stability: Brominated ketones typically exhibit moderate stability, but the electron-withdrawing fluorine may enhance decomposition temperatures relative to non-halogenated counterparts.

Research Implications and Gaps

- Crystallography : Experimental determination of hydrogen-bonding networks using SHELX and Mercury would clarify packing efficiency and stability.

- Reactivity Studies : Comparative studies on bromine substitution kinetics across analogs could guide applications in medicinal chemistry.

- Data Limitations : Direct data on melting points, solubility, and biological activity for the target compound are absent in the evidence, necessitating further experimental work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.